molecular formula C17H21NO3 B13719873 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13719873
M. Wt: 287.35 g/mol
InChI Key: DKESIOSWXMIORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound that features a unique structure combining an azetidine ring, a phenoxy group, and an ethynyl group

Preparation Methods

The synthesis of 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the azetidine ring.

    Introduction of the Ethynyl Group: The ethynyl group is typically added through Sonogashira coupling reactions, involving a terminal alkyne and an aryl halide.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group, often using tert-butyl alcohol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the azetidine ring or the ethynyl group, leading to saturated or partially saturated products.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Chemical Biology: It can be used as a probe to study biological processes involving azetidine-containing compounds.

    Industrial Chemistry: The compound’s reactivity and functional groups make it useful in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites, while the azetidine ring can provide structural rigidity and influence the compound’s binding affinity.

Comparison with Similar Compounds

Similar compounds to 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester include:

    3-(3-Phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Lacks the ethynyl group, which may result in different reactivity and applications.

    3-(3-Ethynylphenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of an azetidine ring, potentially altering its biological activity and chemical properties.

    3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid methyl ester: Has a methyl ester group instead of a tert-butyl ester, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 3-[(3-ethynylphenoxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C17H21NO3/c1-5-13-7-6-8-15(9-13)20-12-14-10-18(11-14)16(19)21-17(2,3)4/h1,6-9,14H,10-12H2,2-4H3

InChI Key

DKESIOSWXMIORS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC(=C2)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.